Methyl 3-cyclopropylpropanoate

Description

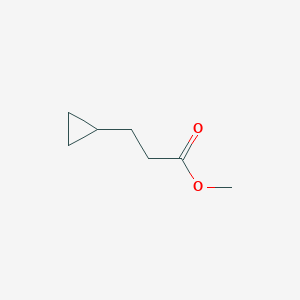

Methyl 3-cyclopropylpropanoate is an ester derivative characterized by a cyclopropane ring attached to the propanoate backbone. Its molecular formula is C₇H₁₂O₂, with a molecular weight of 128.17 g/mol (calculated). The cyclopropane moiety introduces significant steric strain and unique electronic properties, making the compound a valuable intermediate in organic synthesis and pharmaceutical applications. For example, it serves as a precursor in the synthesis of antiviral agents and peptidomimetics, as evidenced by its use in derivatives like MPI17b and MPI24b .

Properties

CAS No. |

62021-34-5 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

methyl 3-cyclopropylpropanoate |

InChI |

InChI=1S/C7H12O2/c1-9-7(8)5-4-6-2-3-6/h6H,2-5H2,1H3 |

InChI Key |

DMDYEWLAYWQSNX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-cyclopropylpropanoate can be synthesized through the esterification of cyclopropylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the equilibrium towards ester formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where cyclopropylpropanoic acid and methanol are fed into a reactor with a catalyst. The reaction conditions are optimized for maximum yield and purity, often involving distillation to separate the ester from the reaction mixture.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this ester can yield alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for nucleophilic substitution.

Major Products:

Oxidation: Cyclopropylpropanoic acid or cyclopropyl ketones.

Reduction: Cyclopropylpropanol.

Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-cyclopropylpropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.

Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 3-cyclopropylpropanoate involves its interaction with various molecular targets depending on the context of its use. In biological systems, it may undergo hydrolysis to release cyclopropylpropanoic acid and methanol, which can then participate in further biochemical pathways. The ester group is typically the site of reactivity, undergoing nucleophilic attack by enzymes or other reactive species.

Comparison with Similar Compounds

Ethyl 3-cyclopropylpropanoate

- Molecular Formula : C₈H₁₄O₂

- Molecular Weight : 142.20 g/mol

- Key Differences : Replacing the methyl ester with an ethyl group increases hydrophobicity and slightly reduces volatility due to the longer alkyl chain. This analog is commercially available (CAS 62021-36-7) and shares similar synthetic utility in pharmaceuticals .

- Applications: Used in the synthesis of triazolopyrimidinone derivatives, where the ethyl ester may influence reaction kinetics compared to methyl esters .

Methyl 3-(cyclopropylamino)-2-methylpropanoate

- Molecular Formula: C₈H₁₅NO₂

- Molecular Weight : 157.21 g/mol

- Key Differences: Introduction of a cyclopropylamino group and a methyl branch alters electronic and steric profiles.

- Applications : Likely used in bioactive molecules where hydrogen-bonding interactions are critical.

Methyl 3-amino-3-cyclobutylpropanoate

- Molecular Formula: Not explicitly provided (inferred as C₇H₁₃NO₂).

- Key Differences : Substitution of cyclopropane with a cyclobutane ring reduces ring strain but increases steric bulk. Cyclobutane’s larger ring size may enhance stability in hydrolytic conditions compared to cyclopropane-containing analogs .

Ethyl 3-cyclopropyl-3-oxopropanoate

- Molecular Formula : C₈H₁₂O₃

- Molecular Weight : 156.18 g/mol

- Key Differences: The ketone group adjacent to the cyclopropane ring increases electrophilicity, making this compound reactive in nucleophilic additions. This contrasts with Methyl 3-cyclopropylpropanoate, which lacks such a reactive site .

Diterpenoid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

- Key Differences : These complex esters feature fused terpene skeletons, resulting in higher molecular weights (e.g., ~316 g/mol for sandaracopimaric acid methyl ester) and significantly lower volatility. Their biological activity often relates to diterpene frameworks rather than ester functionality alone .

Data Table: Structural and Functional Comparisons

Key Research Findings

- Steric and Electronic Effects : Cyclopropane’s angle strain enhances reactivity in ring-opening reactions, whereas cyclobutane analogs prioritize stability .

- Ester Chain Impact : Methyl esters generally exhibit faster hydrolysis rates than ethyl esters due to reduced steric hindrance, critical in prodrug design .

- Functional Group Synergy: Amino-substituted derivatives (e.g., MPI24b) demonstrate improved cellular uptake in antiviral studies, highlighting the role of cyclopropane in modulating pharmacokinetics .

Biological Activity

Methyl 3-cyclopropylpropanoate is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its significance in various therapeutic contexts.

This compound has the following chemical properties:

| Property | Details |

|---|---|

| Chemical Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| CAS Number | 1142224-62-1 |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The cyclopropyl group contributes to the compound's binding affinity and specificity, potentially influencing various signaling pathways related to cell growth, apoptosis, and metabolic regulation.

- Molecular Targets : The compound may modulate the activity of enzymes involved in metabolic processes or interact with receptors affecting neurotransmission or inflammation.

- Pathways Involved : It is hypothesized to engage in pathways that regulate cell proliferation and survival, making it a candidate for further exploration in cancer research.

Anti-inflammatory Activity

Recent studies have investigated the anti-inflammatory potential of this compound. In vitro assays demonstrated that this compound could inhibit nitric oxide production in lipopolysaccharide (LPS)-induced macrophages, suggesting an anti-inflammatory mechanism.

- Study Findings :

- The compound exhibited a dose-dependent reduction in nitric oxide levels.

- IC50 values were determined to evaluate potency against inflammatory mediators.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Research has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.

- Tested Strains :

- Staphylococcus aureus

- Escherichia coli

- Results : The compound demonstrated significant inhibition zones in agar diffusion tests, suggesting effective antimicrobial properties.

Case Studies

-

Case Study on Anti-inflammatory Effects :

A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of this compound. Researchers found that it significantly reduced inflammation markers in a murine model of arthritis, indicating its potential therapeutic applications in inflammatory diseases. -

Synthesis and Evaluation :

Another study focused on synthesizing derivatives of this compound and evaluating their biological activities. Some derivatives showed enhanced anti-inflammatory properties compared to the parent compound, highlighting the importance of structural modifications for improved efficacy.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Methyl 3-(3-hydroxyphenyl)propanoate | Moderate anti-inflammatory activity | Hydroxyphenyl group enhances solubility |

| Methyl cyclopropanecarboxylate | Antimicrobial properties | Lacks additional functional groups |

| Methyl cyclobutylpropanoate | Limited biological studies | Smaller ring structure |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-cyclopropylpropanoate, and what methodological considerations are critical for optimizing yield and purity?

- This compound is typically synthesized via esterification of 3-cyclopropylpropanoic acid with methanol under acid catalysis. Key considerations include:

- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid are common, but mild conditions may require enzyme-mediated esterification to preserve sensitive functional groups .

- Purity control : Post-synthesis purification via fractional distillation or column chromatography is essential, with NMR and GC-MS characterization to confirm structural integrity and monitor byproducts .

- Cyclopropane stability : The cyclopropyl group is prone to ring-opening under strong acidic/basic conditions; thus, neutral pH and low temperatures are recommended during synthesis .

Q. How should researchers characterize the physicochemical properties of this compound, and what analytical techniques are most reliable?

- Spectroscopic methods :

- NMR : H and C NMR confirm ester and cyclopropane moieties. H NMR typically shows a methoxy singlet (~3.6 ppm) and cyclopropane protons as a multiplet (1.0–1.5 ppm) .

- IR spectroscopy : Ester carbonyl stretching (~1740 cm) and cyclopropane C-H bending (700–1000 cm) are diagnostic .

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are required. Fume hoods must be used to avoid inhalation of vapors .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and strong bases. Cyclopropanes are prone to exothermic decomposition under heat .

- Waste disposal : Collect organic waste separately and incinerate via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How does the cyclopropane ring in this compound influence its reactivity in catalytic transformations, such as hydrogenation or cross-coupling reactions?

- The cyclopropane’s ring strain (~27 kcal/mol) enhances reactivity in ring-opening reactions. For example:

- Hydrogenation : Catalytic hydrogenation (Pd/C, H) can cleave the cyclopropane to form a linear alkane, but selectivity depends on pressure and catalyst loading .

- Cross-coupling : Suzuki-Miyaura reactions may proceed with retention of the cyclopropane if mild conditions (e.g., Pd(PPh), low temperature) are used .

- Computational studies (DFT) predict regioselectivity in ring-opening pathways, guiding experimental design .

Q. What strategies can resolve contradictions in spectroscopic data for this compound derivatives, such as unexpected splitting patterns in NMR?

- Dynamic effects : Conformational flexibility in the cyclopropane or ester group can cause splitting. Variable-temperature NMR or 2D techniques (COSY, NOESY) clarify exchange processes .

- Impurity analysis : Contaminants from incomplete purification (e.g., residual acids) may distort signals. Re-purification and spiking with authentic standards confirm assignments .

- Synchrotron XRD : Single-crystal X-ray diffraction provides unambiguous structural validation for ambiguous cases .

Q. How can researchers design experiments to probe the metabolic stability of this compound in biological systems?

- In vitro assays :

- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Co-administration of NADPH identifies cytochrome P450-mediated oxidation .

- Enzyme inhibition : Test against CYP450 isoforms (e.g., CYP3A4) to assess drug interaction potential .

Q. What computational approaches are effective for predicting the solvation effects and partition coefficients (logP) of this compound?

- Molecular dynamics (MD) : Simulate solvation shells in water and octanol to calculate logP. Software like GROMACS or AMBER provides force fields for cyclopropanes .

- QSAR models : Use descriptors like polar surface area and dipole moments to predict bioavailability or membrane permeability .

Methodological Guidance

- Data presentation : Avoid overcrowding figures with chemical structures; limit to 2–3 key intermediates in graphical abstracts .

- Reproducibility : Document reagent sources (e.g., Sigma-Aldrich, CAS numbers), purity grades, and instrument calibration protocols .

- Contradictory results : Replicate experiments under standardized conditions and use statistical tools (e.g., ANOVA) to assess variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.